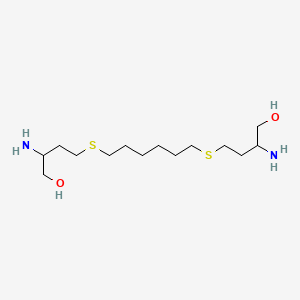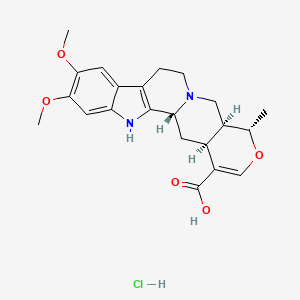
Thymidine, 3'-S-ethyl-3'-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-S-ethyl-3’-thio- is a modified nucleoside where the 3’-hydroxyl group of thymidine is replaced by a thioether group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a valuable compound for various scientific research applications, particularly in the fields of nucleic acid chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-S-ethyl-3’-thio- typically involves the substitution of the 3’-hydroxyl group with a thioether group. One common method includes the use of a thioetherification reaction where thymidine is treated with an appropriate thiol reagent under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods: While detailed industrial production methods for Thymidine, 3’-S-ethyl-3’-thio- are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions: Thymidine, 3’-S-ethyl-3’-thio- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学的研究の応用
Thymidine, 3’-S-ethyl-3’-thio- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of nucleic acid probes and primers for molecular biology techniques.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of specialized nucleic acid-based materials and diagnostics.
作用機序
The mechanism by which Thymidine, 3’-S-ethyl-3’-thio- exerts its effects involves its incorporation into nucleic acids. The thioether modification can alter the nucleic acid’s structure and function, affecting processes such as replication, transcription, and enzymatic degradation. The compound can interact with various molecular targets, including DNA and RNA polymerases, nucleases, and other nucleic acid-binding proteins, thereby influencing cellular processes and pathways .
類似化合物との比較
Thymidine: The unmodified nucleoside.
3’-Thio-thymidine: A similar compound with a sulfur atom replacing the 3’-oxygen.
2’-Deoxy-3’-thio-thymidine: Another analog with a sulfur substitution at the 3’-position.
Comparison: Thymidine, 3’-S-ethyl-3’-thio- is unique due to the presence of the ethyl-thioether group at the 3’-position, which can confer distinct chemical and biological properties compared to other thymidine analogs. This modification can enhance the compound’s stability, alter its interaction with enzymes, and provide unique functionalities for research and therapeutic applications .
特性
CAS番号 |
70465-86-0 |
|---|---|
分子式 |
C12H18N2O4S |
分子量 |
286.35 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O4S/c1-3-19-9-4-10(18-8(9)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10-/m1/s1 |
InChIキー |
ZWPXGLDYWMZUND-KXUCPTDWSA-N |
異性体SMILES |
CCS[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
正規SMILES |
CCSC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



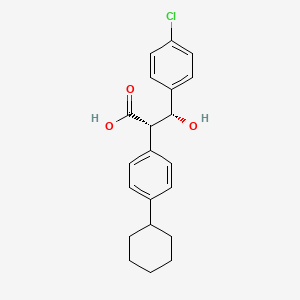
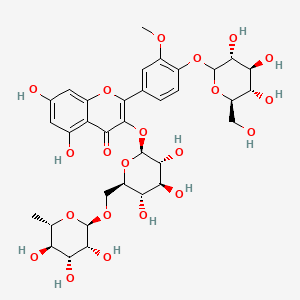
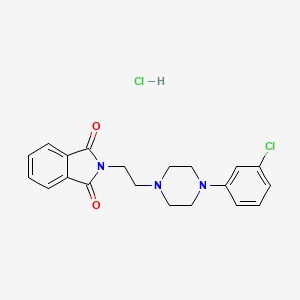
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
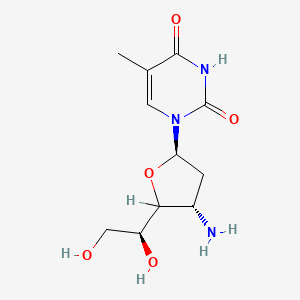
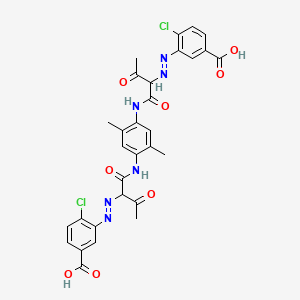
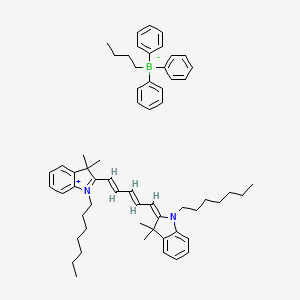



![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
